molecular formula C10H12N2O B2382806 2-[2-(Methylamino)ethoxy]benzonitrile CAS No. 737745-17-4

2-[2-(Methylamino)ethoxy]benzonitrile

Cat. No.: B2382806
CAS No.: 737745-17-4
M. Wt: 176.219
InChI Key: VGIGDXMPHKGACG-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethoxy]benzonitrile (C10H13N2O) is a benzonitrile derivative featuring a methylaminoethoxy substituent at the ortho position of the aromatic ring. This compound has garnered attention in synthetic chemistry for its role as a directing group in palladium-catalyzed meta-C–H activation reactions. Its flexible structure enables high meta-regioselectivity (up to 92%) and yields (up to 98%) in olefination reactions of benzamide derivatives, outperforming bulkier templates .

Properties

IUPAC Name

2-[2-(methylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGDXMPHKGACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

3-[2-(Methylamino)ethoxy]benzonitrile
  • Structure: The methylaminoethoxy group is at the meta position (C3) instead of ortho (C2).
  • Properties: Computational studies suggest that positional isomerism significantly impacts regioselectivity in catalytic applications.
  • Applications: Limited catalytic data are available, but its structural similarity makes it a candidate for structure-activity relationship (SAR) studies.
4-[2-(Methylamino)ethoxy]benzonitrile
  • Structure : Substituent at the para position (C4).
  • However, para-directing effects may compromise meta-selectivity in C–H activation reactions .

Substituent Variations

4-[2-(Dimethylamino)ethoxy]benzonitrile
  • Structure: Replaces methylamino with dimethylamino (C11H14N2O).
  • However, steric bulk from two methyl groups may reduce template flexibility, lowering meta-selectivity .
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors .
4-[2-(Aminooxy)ethoxy]benzonitrile
  • Structure: Substitutes methylamino with aminooxy (C9H10N2O2).
  • Properties: The aminooxy group introduces hydrogen-bonding capability, useful in supramolecular chemistry. However, reduced basicity compared to methylamino may limit metal coordination efficacy .

Functional Group Modifications

2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride
  • Structure: Protonated methylamino group (HCl salt).
  • Properties : Enhanced solubility in polar solvents due to ionic character. Widely used as a reference standard in pharmaceutical quality control .
4-((2-(Methylamino)ethoxy)methyl)benzonitrile
  • Structure : Additional methylene spacer between the ethoxy group and aromatic ring.
  • Properties : Increased linker length may improve conformational flexibility, but steric effects could hinder catalytic activity .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Position Functional Group Molecular Weight Key Property/Application
2-[2-(Methylamino)ethoxy]benzonitrile Ortho (C2) Methylaminoethoxy 177.23 High meta-C–H activation
4-[2-(Dimethylamino)ethoxy]benzonitrile Para (C4) Dimethylaminoethoxy 190.25 Kinase inhibitor intermediate
3-[2-(Methylamino)ethoxy]benzonitrile Meta (C3) Methylaminoethoxy 177.23 SAR studies
4-[2-(Aminooxy)ethoxy]benzonitrile Para (C4) Aminooxyethoxy 178.19 Supramolecular applications

Biological Activity

2-[2-(Methylamino)ethoxy]benzonitrile, also known as a hydrochloride salt, is a compound with a unique chemical structure that includes a benzene ring substituted with an ethoxy group and a methylamino group. This compound has garnered interest due to its potential biological activities, particularly in relation to neurotransmitter systems. This article aims to present a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2-[2-(Methylamino)ethoxy]benzonitrile is C₁₀H₁₃ClN₂O. The presence of functional groups such as the nitrile and methylamino groups contributes to its chemical reactivity and solubility in various solvents, which is crucial for biological interactions.

Preliminary studies suggest that 2-[2-(Methylamino)ethoxy]benzonitrile may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. The compound's mechanism of action could involve:

  • Neurotransmitter Modulation : Interaction with neurotransmitter receptors may lead to alterations in synaptic transmission.
  • Receptor Binding : Potential binding to specific receptors involved in mood regulation and cognitive functions has been hypothesized but requires further investigation through receptor binding assays and in vivo studies.

Biological Activity

While direct research on 2-[2-(Methylamino)ethoxy]benzonitrile is limited, insights can be drawn from studies on structurally similar compounds. The following table summarizes some related compounds and their documented biological activities:

Compound Name Structure Characteristics Biological Activity
4-[2-(Dimethylamino)ethoxy]benzonitrileContains dimethylamino groupPotentially different binding affinities affecting neurotransmission
4-((2-(Methylamino)ethoxy)methyl)benzonitrileAdditional methyl group on ethoxyAltered solubility and bioavailability may enhance therapeutic effects
3-[2-(Methylamino)ethoxy]benzonitrileSubstituted at different benzene positionVarying interactions with biological targets

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study indicated that compounds similar to 2-[2-(Methylamino)ethoxy]benzonitrile exhibited significant interactions with serotonin receptors, suggesting potential antidepressant effects. Further pharmacokinetic studies are necessary to confirm these findings for the compound itself.
  • Cognitive Function Influence : Research on related compounds has shown potential for enhancing cognitive function through modulation of cholinergic pathways. This suggests that 2-[2-(Methylamino)ethoxy]benzonitrile may exhibit similar properties, warranting further exploration.
  • Pharmacokinetics and Dynamics : Investigations into the pharmacokinetics of structurally similar compounds have revealed important insights into absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters for 2-[2-(Methylamino)ethoxy]benzonitrile is crucial for assessing its therapeutic viability.

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